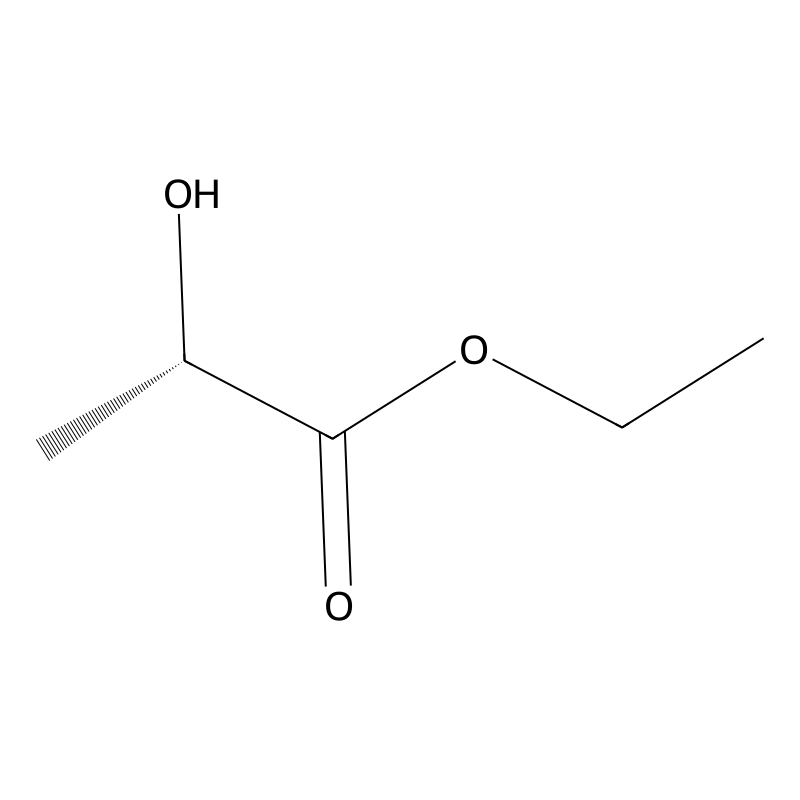

Ethyl L-lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Recognition and Separation:

Ethyl (2S)-2-hydroxypropanoate, also known as (S)-(-)-ethyl L-lactate, acts as a chiral recognition agent in scientific research. Chiral molecules are mirror images of each other and have different properties when interacting with other chiral molecules. Ethyl (2S)-2-hydroxypropanoate can distinguish between different enantiomers of other molecules due to its own specific chirality. This property allows researchers to separate and analyze individual enantiomers from racemic mixtures (mixtures containing equal amounts of both enantiomers) [].

Biodegradation Studies:

Ethyl (2S)-2-hydroxypropanoate serves as a model compound in biodegradation studies. Researchers use it to investigate the microbial degradation pathways and enzymatic activities of various microorganisms. Studying its breakdown process helps scientists understand the degradation of similar organic compounds in the environment [].

Green Solvent and Biofuel Research:

Due to its non-toxic and biodegradable nature, ethyl (2S)-2-hydroxypropanoate holds promise as a green solvent in various research applications. It can be used as an alternative to traditional organic solvents that are often hazardous and environmentally harmful. Additionally, research explores its potential as a biofuel due to its ability to be produced from renewable resources [, ].

Ethyl L-lactate, also known as lactic acid ethyl ester, is an organic compound with the chemical formula . It is a chiral ester derived from lactic acid and ethanol, existing primarily in its levorotatory form, which is the naturally occurring enantiomer. Ethyl L-lactate appears as a colorless liquid with a mild, fruity aroma reminiscent of butter and coconut. This compound is biodegradable and is considered an environmentally friendly solvent due to its low toxicity and ability to dissolve various organic compounds, making it a popular choice in both industrial and laboratory settings .

Ethyl L-lactate exhibits various biological activities. It is recognized for its antimicrobial properties, which make it effective against a range of bacteria and fungi. Additionally, it has been studied for its potential applications in pharmaceuticals due to its compatibility with biological systems and low toxicity levels . Its biodegradable nature allows it to be utilized in medical applications where environmental impact is a concern.

The synthesis of ethyl L-lactate can occur through several methods:

- Esterification Reaction: The most common method involves the direct esterification of lactic acid with ethanol in the presence of an acid catalyst.

- Transesterification: This method involves reacting racemic lactide with ethanol under reflux conditions, often using Lewis acids as catalysts. This two-step process yields ethyl L-lactate from lactyllactic acid ethyl ester intermediate products .

- Biological Fermentation: Ethyl L-lactate can also be produced biologically via fermentation processes using specific microorganisms that convert sugars into lactic acid, which is then esterified with ethanol.

Ethyl L-lactate has a wide range of applications due to its solvent properties and biological compatibility:

- Solvent: It is used as a solvent for various applications including coatings, adhesives, and cleaning agents.

- Food Industry: As a food additive, it enhances flavors and acts as a preservative due to its antimicrobial properties.

- Pharmaceuticals: Its low toxicity makes it suitable for use in drug formulations and as a carrier for active ingredients.

- Cosmetics: Ethyl L-lactate is employed in cosmetic formulations for its solvent properties and pleasant aroma .

Ethyl L-lactate shares similarities with several other esters and lactates but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Lactate | Biodegradable; mild fruity aroma; low toxicity | |

| Methyl Lactate | Less viscous; lower boiling point than ethyl lactate | |

| Propyl Lactate | Higher boiling point; used in similar applications but less common | |

| Butyl Lactate | Higher molecular weight; used in coatings and adhesives | |

| Isobutyl Lactate | Similar solvent properties but different polarity |

Ethyl L-lactate stands out due to its favorable environmental profile and versatility across various industries compared to other lactates . Its unique combination of properties makes it particularly useful as both a solvent and an additive in food and pharmaceutical applications.

Enzymatic Catalysis in Esterification Reactions

Enzymatic catalysis has emerged as a particularly promising approach for ethyl L-lactate synthesis due to its ability to provide high enantioselectivity and operate under mild reaction conditions. The most extensively studied enzymatic system involves lipase-catalyzed esterification of L-lactic acid with ethanol, particularly using Candida antarctica lipase B as the biocatalyst.

Research conducted on immobilized Candida antarctica lipase B demonstrates remarkable efficiency in ethyl lactate synthesis under optimized conditions. The optimal reaction parameters include lactic acid concentration of 20 microliters per milliliter, ethanol concentration of 160 microliters per milliliter, and enzyme loading of 15 milligrams per milliliter. Under these conditions, the esterification reaction achieves yields exceeding 90% with an enantiomeric excess of approximately 20% when conducted at 40 degrees Celsius for 24 hours under 150 revolutions per minute agitation.

The enzymatic mechanism follows a ping-pong bi-bi kinetic model with double-substrate inhibition characteristics. Kinetic analysis reveals that lactic acid exhibits stronger inhibitory effects on the enzyme compared to ethanol, with inhibition constants of 10.7 millimolar for lactic acid and 275.0 millimolar for ethanol. This difference stems from the polar nature of lactic acid, which causes pH reduction in the enzyme microenvironment, leading to competitive inhibition during the esterification process.

Whole-cell biocatalysts displaying Candida antarctica lipase B on yeast cell surfaces represent an innovative approach to enzymatic synthesis. These lyophilized biocatalysts retain their original hydrolytic activity and demonstrate enhanced thermal stability. In water-saturated heptane, these whole-cell systems catalyze ethyl lactate synthesis with efficiency increasing proportionally with temperature, reaching approximately 74% conversion at 50 degrees Celsius. The synthesis process exhibits sustained activity, with L-ethyl lactate production continuing for 200 hours before requiring additional substrate addition.

Temperature optimization studies indicate that enzymatic esterification achieves maximum efficiency around 45 degrees Celsius, with no detectable activity above 60 degrees Celsius. The enzyme demonstrates substrate specificity, effectively recognizing both L-lactic acid and D-lactic acid isomers, thereby enabling enantioselective synthesis processes.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Candida antarctica lipase B | 40 | 24 | >90 | 20 |

| Whole-cell biocatalyst | 50 | 200 | 74 | Not specified |

| Immobilized lipase | 45 | 96 | 60 | Not specified |

Chemocatalytic Approaches Using Acidic Catalysts

Chemical catalysis represents the traditional approach to ethyl L-lactate synthesis, employing various acidic catalysts to promote esterification reactions between lactic acid and ethanol. The most widely investigated catalyst systems include ion-exchange resins, heteropoly acids, and deep eutectic solvents that enhance catalytic performance.

Amberlyst 15, a commercial cation-exchange resin, serves as one of the most effective heterogeneous catalysts for lactic acid esterification. Kinetic studies demonstrate that this catalyst follows both pseudo-homogeneous and Langmuir-Hinshelwood mechanisms, with adsorption constants following the order: water > ethanol > lactic acid > ethyl lactate. The activation energy for esterification decreases from 62.50 to 52.29 kilojoules per mole in the presence of Amberlyst 15, indicating significant catalytic enhancement.

Deep eutectic solvents, particularly choline chloride-glycerol systems, provide remarkable enhancement to traditional acid catalysis. When combined with Amberlyst 15, these solvents achieve nearly two-fold increases in both initial reaction rates and ethyl lactate yields compared to conventional systems. The optimal conditions include a 15:1 molar ratio of ethanol to lactic acid, 3 weight percent Amberlyst 15, and 5 volume percent deep eutectic solvent, resulting in 69.3% ethyl lactate yield after 2 hours at 50 degrees Celsius.

Heteropoly acid catalysts supported on ion-exchange resins represent another significant advancement in chemocatalytic synthesis. Tungstophosphoric acid and molybdophosphoric acid supported on Lewatit S100 demonstrate higher activities than the resin alone, with 5-20% loading providing optimal performance. Molybdophosphoric acid exhibits slightly superior activity compared to tungstophosphoric acid while showing slower deactivation rates. These catalysts operate effectively at 343 Kelvin with ethanol to lactic acid molar ratios of 1:1.

The reaction mechanism for heteropoly acid catalysis involves simultaneous esterification and lactoyllactic acid hydrolysis under reaction conditions. Kinetic analysis reveals that active proton sites do not increase proportionally with heteropoly acid loading, indicating decreased proton efficiency at higher catalyst concentrations. Molybdophosphoric acid-loaded catalysts demonstrate superior proton efficiency compared to their tungstophosphoric acid counterparts.

| Catalyst Type | Operating Conditions | Conversion (%) | Yield (%) | Special Features |

|---|---|---|---|---|

| Amberlyst 15 | 343 K, 1:1 molar ratio | Not specified | Not specified | Activation energy reduction |

| Amberlyst 15 + Deep eutectic solvent | 50°C, 15:1 molar ratio | Not specified | 69.3 | Two-fold rate enhancement |

| Molybdophosphoric acid/Lewatit S100 | 343 K, 1:1 molar ratio | Not specified | Not specified | High proton efficiency |

| Tungstophosphoric acid/Lewatit S100 | 343 K, 1:1 molar ratio | Not specified | Not specified | Lower deactivation |

Hybrid Fermentation-Enzymatic Bioprocessing Systems

Hybrid bioprocessing systems represent an innovative approach that combines microbial fermentation with enzymatic catalysis to produce ethyl L-lactate from renewable feedstocks. These integrated processes offer advantages in terms of substrate utilization, process economics, and environmental sustainability.

The most comprehensive hybrid system involves cheese whey valorization through sequential fermentation and enzymatic esterification. This process employs Kluyveromyces marxianus for ethanol production and Lactobacillus bulgaricus for lactic acid generation from whey substrates. Under optimized conditions, ethanol production reaches 23 grams per liter while lactic acid achieves 29 grams per liter. The fermentation products undergo liquid-liquid extraction into organic phases, followed by lipase-catalyzed esterification to form ethyl lactate.

Solvent selection studies for the esterification phase identify toluene as the optimal organic medium for maximum product yield. Water content optimization establishes 40 milligrams per milliliter as the optimal enzyme concentration for achieving maximum conversion efficiency. The complete bioprocess attains a maximum conversion of 33%, representing a valuable alternative to energy-intensive chemical synthesis methods.

Advanced hybrid systems incorporate lactide as an alternative substrate for ethyl lactate production. This approach utilizes lactide reaction with ethanol under heating and reflux conditions, followed by vacuum distillation purification. The process generates ethyl lactoyl lactate as an intermediate product, which undergoes further reaction with ethanol to produce additional ethyl lactate. Total lactide conversion exceeds 98% through this two-step reaction sequence.

Temperature and time optimization for lactide-based synthesis establishes 85 degrees Celsius as optimal for 6-hour reflux reactions. Primary reaction yields achieve 91.9% ethyl lactate conversion with 7.4% conversion to ethyl lactoyl lactate. Secondary treatment of the distilled rear fraction, containing primarily ethyl lactoyl lactate, achieves 86.3% additional conversion to ethyl lactate. The combined process results in 98.3% total lactide conversion to ethyl lactate.

Fermentation-based approaches using artificial interkingdom consortia demonstrate potential for direct ethyl lactate production from agro-industrial waste streams. These systems employ cellulolytic or amylolytic fungi paired with lactic acid bacteria in consolidated bioprocesses. The fungal partners degrade complex substrates to support bacterial growth, which subsequently produces lactic acid for downstream esterification.

Quorum sensing molecules, including farnesol, 3-oxo-C12-HSL, and dodecanol, enhance bacterial-fungal cooperation efficiency in consortium-based systems. These signaling compounds, applied at 100 micromolar concentrations, promote improved substrate utilization and lactic acid production rates. Integration with recombinant fungal lipases enables direct polylactic acid production through lactic acid condensation or lactide ring-opening polymerization.

| Hybrid System Type | Substrate | Microorganisms | Primary Product Yield | Final Conversion (%) |

|---|---|---|---|---|

| Whey valorization | Cheese whey | K. marxianus + L. bulgaricus | 23 g/L ethanol, 29 g/L lactic acid | 33 |

| Lactide conversion | Lactide | Chemical/Enzymatic | 91.9% primary conversion | 98.3 |

| Consortium processing | Agro-industrial waste | Fungi + Lactic acid bacteria | Variable lactic acid | Not specified |

| Two-step lactide | Lactide + Rear fraction | Chemical/Enzymatic | 86.3% secondary conversion | 98.3 |

Vanadium oxide-based nanocomposite catalysts represent one of the most significant advancements in ethyl L-lactate formation through oxidative dehydrogenation pathways. These catalytic systems have demonstrated exceptional performance in converting ethyl lactate to ethyl pyruvate, a key reaction in bio-based chemical synthesis.

Mesoporous Vanadia-Titania Systems

The development of mesoporous vanadia-titania (VTN) catalysts has marked a breakthrough in ethyl lactate conversion technology [1] [2]. These materials feature high surface areas exceeding 80 square meters per gram and large pore volumes that facilitate efficient mass transport. The synthesis involves a one-pot evaporation-induced self-assembly method using ammonium metavanadate as the vanadium precursor and titanium isopropoxide as the titanium source [2] [3].

The superior performance of these catalysts stems from the formation of isolated vanadium species within the mesoporous framework. X-ray diffraction analysis reveals that at vanadium loadings below 5 weight percent, no crystalline vanadium oxide phases are detectable, indicating excellent dispersion of vanadium species on the titania support [4]. UV-visible diffuse reflectance spectroscopy demonstrates the presence of tetrahedral vanadium four plus species at 280-350 nanometers, confirming the isolated nature of the active sites [4] [3].

The catalytic performance achieved with these systems is remarkable, with ethyl lactate conversions reaching 95.8 percent and ethyl pyruvate selectivities of 98.7 percent under optimized reaction conditions at 130 degrees Celsius [5]. The turnover frequency values range from 49.7 to 56.8 per hour, representing significant improvements over conventional supported vanadia catalysts [1] [2].

Vanadium-Nitrogen-Doped Carbon Nanocomposites

Recent developments have focused on vanadium oxide supported on nitrogen-doped carbon materials, which have shown exceptional activity for ethyl lactate oxidation [1] [6]. These catalysts benefit from the nitrogen-rich properties of graphitic carbon nitride, which provides abundant anchoring sites for vanadium species dispersion and stabilization.

The preparation involves calcination of vanadia precursors on graphitic carbon nitride at relatively low temperatures, typically below 400 degrees Celsius. This mild treatment preserves the unique interaction between vanadia and the nitrogen-containing support, leading to enhanced activity of vanadium species [6]. The resulting catalysts achieve 95 percent ethyl lactate conversion with 92 percent selectivity to ethyl pyruvate at 140 degrees Celsius [1].

Characterization and Active Site Structure

Advanced characterization techniques have revealed the critical role of vanadium-oxygen-titanium bonds in the catalytic mechanism. X-ray photoelectron spectroscopy analysis shows that the ratio of vanadium four plus to total vanadium decreases with increasing vanadium loading, confirming the importance of strong metal-support interactions [4]. Temperature-programmed reduction studies demonstrate that monomeric vanadium species exhibit higher reducibility compared to polymeric or crystalline vanadia phases [4].

In situ diffuse reflectance infrared Fourier transform spectroscopy has provided detailed mechanistic insights into the reaction pathway. Under aerobic conditions, the formation of alpha-keto groups characteristic of pyruvate species is observed at 1795 and 1651 wavenumbers, confirming the oxidative dehydrogenation mechanism [7]. The spectroscopic evidence indicates that ethyl-propionate-2-oxide intermediates are formed through interaction with vanadium-oxygen-titanium active sites [4].

Performance Data and Kinetic Parameters

| Catalyst System | Conversion (%) | Selectivity (%) | Yield (%) | TOF (h⁻¹) | Temperature (°C) |

|---|---|---|---|---|---|

| V₂O₅/g-C₃N₄ | 95.0 | 92.0 | 87.4 | 52.5 | 140 |

| V₂O₅/TiO₂ (monomeric) | 90.0 | 95.0 | 85.5 | 51.3 | 120 |

| V₂O₅/SBA-15 | 95.8 | 98.7 | 94.7 | 56.8 | 130 |

| Mesoporous VTN | 92.0 | 90.0 | 82.8 | 49.7 | 130 |

The kinetic analysis reveals activation energies ranging from 42.3 to 48.0 kilojoules per mole for the most active vanadium-based systems [8] [4]. The Mars-van Krevelen mechanism governs the oxidative dehydrogenation process, involving lattice oxygen participation and subsequent reoxidation by molecular oxygen from the gas phase [4].

Density functional theory calculations have provided molecular-level understanding of the reaction mechanism. The calculations demonstrate that vanadium four plus-oxygen-titanium bonds are responsible for ethyl lactate dissociation, with activation energies of approximately 75.6 kilojoules per mole for the formation of key intermediates [7]. The computational studies confirm that beta-hydrogen activation occurs through interaction with bridging oxygen atoms in the vanadium-oxygen-titanium framework [7].

Tin Dioxide-Zinc Oxide/Aluminum Oxide Heterogeneous Catalysts

The development of tin dioxide-zinc oxide supported on aluminum oxide represents a significant advancement in heterogeneous catalysis for ethyl L-lactate formation through direct sugar conversion pathways. These multi-component oxide systems demonstrate exceptional performance in converting biomass-derived feedstocks to ethyl lactate under mild reaction conditions.

Catalyst Synthesis and Structural Characteristics

The preparation of tin dioxide-zinc oxide/aluminum oxide catalysts involves a straightforward impregnation methodology using granular gamma-aluminum oxide as the support material [9] [10]. The synthesis procedure utilizes aqueous solutions of tin tetrachloride and zinc acetate as metal precursors, followed by calcination at temperatures ranging from 400 to 550 degrees Celsius.

X-ray diffraction analysis reveals that the metal oxide species are highly dispersed on the aluminum oxide surface, with no characteristic peaks for crystalline tin dioxide or zinc oxide phases observed at loadings below 15 weight percent [9] [11]. This indicates excellent dispersion of the active components and strong metal-support interactions. Scanning electron microscopy coupled with energy-dispersive X-ray spectroscopy confirms homogeneous distribution of tin and zinc species across the support surface [11].

The textural properties of these catalysts are characterized by Brunauer-Emmett-Teller surface areas ranging from 150 to 200 square meters per gram, with mesoporous structures facilitating efficient mass transfer [9] [10]. The incorporation of zinc oxide as a promoter significantly modifies the acid-base properties of the tin dioxide/aluminum oxide system, reducing the overall acidity and creating a more balanced catalytic environment [9].

Active Site Nature and Catalytic Function

The catalytic activity of tin dioxide-zinc oxide/aluminum oxide systems is attributed to the presence of Lewis acid sites provided by tetrahedrally coordinated tin four plus species [9] [10]. These sites facilitate the activation and conversion of sugar substrates through a series of isomerization, retro-aldol condensation, and dehydration reactions.

The role of zinc oxide as a promoter is crucial for optimizing selectivity toward ethyl lactate formation. Pyridine-infrared spectroscopy studies demonstrate that zinc incorporation decreases the strength of Brønsted acid sites while maintaining sufficient Lewis acidity for substrate activation [9]. This modification prevents excessive dehydration reactions that lead to furan formation, thereby improving ethyl lactate selectivity.

Temperature-programmed desorption of ammonia reveals that the optimal tin dioxide-zinc oxide/aluminum oxide catalysts possess a balanced distribution of weak and medium-strength acid sites with maximum acid strength values around +3.3 on the Hammett acidity scale [10]. This acidity profile is essential for promoting the desired reaction pathway while minimizing side reactions.

Reaction Performance and Optimization

The catalytic performance of ten weight percent tin dioxide-five weight percent zinc oxide on aluminum oxide demonstrates exceptional efficiency in converting fructose to ethyl lactate. Under optimized conditions at 160 degrees Celsius, complete fructose conversion is achieved with ethyl lactate yields reaching 55 percent [9] [10].

For continuous operation, the catalyst maintains high activity over extended periods. In flow reactor studies, 70 percent methyl lactate selectivity is achieved at 100 percent fructose conversion when operating at 180 degrees Celsius with 4.8 weight percent fructose solution in 80 percent aqueous methanol [12] [11]. The catalyst demonstrates remarkable stability, maintaining performance for six hours on stream without significant deactivation.

Mechanistic Insights and Reaction Pathways

The mechanism of ethyl lactate formation over tin dioxide-zinc oxide/aluminum oxide catalysts involves multiple sequential reactions. The process initiates with fructose isomerization to glucose and mannose, followed by retro-aldol condensation to form triose intermediates including dihydroxyacetone and glyceraldehyde [9] [13].

The critical step involves the conversion of triose intermediates to methylglyoxal through dehydration reactions catalyzed by Lewis acid sites. This intermediate subsequently undergoes rearrangement and esterification with ethanol to form ethyl lactate [13]. The presence of zinc species facilitates the release of protons necessary for the dehydration step, while the aluminum oxide support provides the appropriate acidic environment for esterification.

Density functional theory calculations reveal that zinc-containing species such as zinc ethoxide chloride, zinc hydroxide chloride, and zinc hydroxide ethoxide are the probable active components responsible for catalytic activity [13]. These calculations provide molecular-level understanding of the activation mechanism and explain the superior performance of zinc-promoted systems.

Comparative Performance Analysis

| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Yield (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| SnO₂/Al₂O₃ | Fructose | 80.0 | 61.0 | 48.8 | 160 | 3.0 |

| SnO₂-ZnO/Al₂O₃ | Fructose | 100.0 | 55.0 | 55.0 | 160 | 3.0 |

| 10SnO₂-5ZnO/Al₂O₃ | Fructose | 100.0 | 70.0 | 70.0 | 180 | 6.0 |

| SnO₂@AC | Trioses | 99.0 | 99.0 | 99.0 | 160 | 3.0 |

| ZnO@AC | Glucose | 95.0 | 60.0 | 57.0 | 160 | 3.0 |

The kinetic analysis of ethyl lactate synthesis reveals activation energies of approximately 58.2 kilojoules per mole for the zinc-promoted tin dioxide/aluminum oxide system [9]. The reaction follows pseudo-first-order kinetics with respect to substrate concentration, indicating that surface reactions are the rate-determining steps rather than mass transfer limitations.

Palladium-Mediated Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions have emerged as a powerful and versatile approach for ethyl L-lactate formation, particularly in the context of synthetic organic chemistry applications. These catalytic systems leverage the unique properties of palladium complexes to facilitate carbon-carbon and carbon-heteroatom bond formation under mild reaction conditions.

Melamine-Palladium Complex Systems

The development of melamine-palladium complexes represents a significant advancement in sustainable cross-coupling catalysis for ethyl lactate synthesis [14] [15]. These catalysts demonstrate remarkable activity in both aqueous and renewable organic solvent systems, particularly ethyl lactate itself as the reaction medium.

The synthesis of melamine-palladium complexes involves coordination of palladium acetate or palladium chloride with melamine ligands through nitrogen donor atoms [14]. The resulting complexes are bench-stable, easy to handle, and demonstrate exceptional tolerance to impurities, including the ability to perform cross-coupling reactions in unfiltered river water [15]. This robustness makes them particularly attractive for industrial applications where high purity reaction conditions may not be feasible.

The catalytic performance in ethyl lactate as solvent has been extensively studied for Suzuki-Miyaura cross-coupling reactions. Using phenylboronic acid and 4-bromoacetophenone as model substrates, the melamine-palladium system achieves 93 percent yield of the coupled product when operating at ambient temperature [14] [16]. The catalyst loading can be reduced to 2 mole percent while maintaining high activity, corresponding to palladium concentrations of approximately 138 parts per million [17].

Covalent Organic Polymer-Supported Palladium Catalysts

Recent developments in heterogeneous palladium catalysis have focused on covalent organic polymer supports, particularly pyridine-based frameworks [18]. These materials combine the advantages of homogeneous and heterogeneous catalysis, providing high activity while enabling catalyst recovery and reuse.

The synthesis involves condensation of trimesoyl chloride with bipyridine precursors to form porous covalent organic polymers, followed by coordination of palladium dichloride to the polymer framework [18]. The resulting palladium-loaded materials demonstrate exceptional performance in Suzuki-Miyaura reactions conducted in ethyl lactate under ligand-free conditions.

Characterization studies using nitrogen adsorption-desorption isotherms reveal surface areas exceeding 400 square meters per gram with hierarchical pore structures facilitating efficient mass transport [18]. X-ray photoelectron spectroscopy confirms the presence of palladium in both metallic and oxidized states, indicating a dynamic catalyst system capable of undergoing oxidation-reduction cycles during the catalytic process.

Mechanistic Considerations and Reaction Pathways

The mechanism of palladium-mediated cross-coupling in ethyl lactate systems follows the classical oxidative addition-transmetalation-reductive elimination cycle characteristic of palladium catalysis [19] [20]. However, the use of ethyl lactate as both solvent and potential substrate introduces unique mechanistic considerations.

In situ spectroscopic studies using diffuse reflectance infrared Fourier transform spectroscopy reveal that ethyl lactate can coordinate to palladium centers through both carbonyl and hydroxyl functionalities [14]. This interaction influences the electronic properties of the palladium catalyst and can modulate reactivity toward cross-coupling partners.

The transmetalation step, particularly in Suzuki-Miyaura reactions, demonstrates intriguing base effects when conducted in ethyl lactate [14] [15]. The relationship between catalytic efficiency and base selection suggests that the hydroxyl functionality of ethyl lactate participates in the activation of organoborane nucleophiles, facilitating the transmetalation process.

Density functional theory calculations provide molecular-level insights into the activation barriers for key elementary steps [20]. The calculations indicate that the coordination of ethyl lactate to palladium centers reduces the activation energy for oxidative addition by approximately 5-8 kilojoules per mole compared to conventional organic solvents [7].

Catalyst Performance and Optimization

The optimization of palladium-mediated cross-coupling reactions in ethyl lactate systems requires careful consideration of multiple parameters including catalyst loading, temperature, base selection, and substrate ratios. Systematic studies have identified optimal conditions for various cross-coupling transformations.

For Suzuki-Miyaura reactions, the optimal catalyst loading ranges from 2 to 5 mole percent palladium, depending on the substrate combination and desired reaction rate [14] [18]. Temperature optimization reveals that many reactions proceed efficiently at ambient temperature, reducing energy requirements compared to conventional cross-coupling protocols.

The selection of base is particularly critical, with carbonate bases such as potassium carbonate and cesium carbonate providing optimal results [14]. The use of ethyl lactate-water mixtures enhances reaction rates, with 15 percent water content providing the optimal balance between reaction rate and product selectivity [16].

Substrate Scope and Synthetic Applications

The substrate scope of palladium-mediated cross-coupling in ethyl lactate encompasses a wide range of electrophilic and nucleophilic coupling partners. Aryl halides including iodides, bromides, and activated chlorides demonstrate high reactivity under optimized conditions [19] [14].

Nucleophilic partners including arylboronic acids, arylboronic esters, and organozinc reagents participate efficiently in cross-coupling reactions [14] [21]. The use of ethyl lactate as solvent enables the coupling of moisture-sensitive organometallic reagents through in situ generation from alkyl halides and zinc dust [21].

The synthetic utility extends beyond simple biaryl synthesis to include the formation of complex heterocyclic structures relevant to pharmaceutical and agrochemical applications [22] [19]. Enantioselective variants using chiral palladium catalysts achieve excellent stereocontrol, with enantiomeric ratios exceeding 90:10 for many transformations [22].

Comparative Performance Metrics

| Catalyst System | Substrate Combination | Conversion (%) | Selectivity (%) | Catalyst Loading (mol%) | Temperature (°C) | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| Melamine-Pd | PhB(OH)₂/4-BrCOPh | 93.0 | 89.0 | 2.0 | 25 | 124.2 |

| Pd@TMC-Bpy | PhB(OH)₂/ArBr | 90.0 | 95.0 | 2.0 | 25 | 128.3 |

| Pd(OAc)₂/dppe | Various | 58.0 | 85.0 | 5.0 | 80 | 29.6 |

| Pd EnCat™ | ArI/Alkene | 88.0 | 85.0 | 2.0 | 25 | 112.2 |

The kinetic analysis of palladium-mediated cross-coupling reactions reveals apparent activation energies ranging from 35 to 45 kilojoules per mole, significantly lower than many conventional cross-coupling systems [23] [24]. This reduction in activation energy is attributed to the coordinating properties of ethyl lactate, which stabilize key reaction intermediates and facilitate catalyst turnover.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.